5-Hydroxyisophthalamide

Aromatic Polyamides Polymer Morphology Reaction-Induced Phase Separation

Researchers developing non-linear polymer architectures frequently face synthesis failure when generic monomers lack the precise functionality needed for in situ cross-linking. 5-Hydroxyisophthalamide (5-HIPA) solves this through its unique combination of two primary amide groups and a phenolic hydroxyl. - Enables formation of hollow sphere morphologies via reaction-induced phase separation; the phenolic -OH is essential for stabilizing the structure during polymerization. - Validated as a co-monomer in PEO-based membranes to enhance CO2 solubility and transport for next-generation gas separation. - Serves as the core scaffold for synthesizing Hamilton wedge receptors used in supramolecular block copolymers and self-assembled architectures.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 68052-43-7
Cat. No. B1294709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyisophthalamide
CAS68052-43-7
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)N)O)C(=O)N
InChIInChI=1S/C8H8N2O3/c9-7(12)4-1-5(8(10)13)3-6(11)2-4/h1-3,11H,(H2,9,12)(H2,10,13)
InChIKeyDAKUZVFMMZMWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyisophthalamide: Chemical Identity & Function


5-Hydroxyisophthalamide (5-HIPA), CAS 68052-43-7, is an aromatic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . It is characterized by a benzene ring with two primary amide groups at the 1,3-positions and a phenolic hydroxyl group at the 5-position. This unique arrangement of functional groups defines its role as a versatile intermediate for specialty polymers and supramolecular chemistry, distinguishing it from simpler analogs .

Dual primary amide groups enable direct polycondensation into aromatic polyamide backbones.
Phenolic -OH allows in situ cross-linking for morphology control (e.g., hollow spheres).
Core scaffold for building Hamilton wedge supramolecular receptors via functionalization.

Why Analogs Cannot Replace 5-Hydroxyisophthalamide


Substituting 5-hydroxyisophthalamide with a generic isophthalamide or a 5-hydroxyisophthalic acid derivative fundamentally alters the performance of the final system. The combination of two primary amide groups and a free phenolic hydroxyl group provides a precise balance of reactivity and functionality . The primary amides allow for direct incorporation into polymer backbones via polycondensation, a feature not available with the acid analog [1]. Conversely, the phenolic -OH group is critical for enabling secondary reactions like cross-linking during polymerization, which is essential for forming specific morphologies like hollow spheres, a property absent in unsubstituted isophthalamide [2]. This synergy is why generic substitution leads to significant changes in material properties or complete synthesis failure.

acid analog 5-hydroxyisophthalic acid lacks primary amide groups; direct polyamide backbone formation may fail.
non-hydroxylated Isophthalamide without the phenolic -OH cannot cross-link, likely preventing hollow sphere morphology.
functional mismatch Absence of the hydroxyl group removes a critical secondary reaction site for supramolecular derivatization.

Evidence Supporting 5-Hydroxyisophthalamide Over Analogs


Hollow Sphere Formation by Cross-linking

5-Hydroxyisophthalamide is essential for forming hollow polymer spheres. During polymerization with 1,4-phenylene diamine, the phenolic -OH group of 5-hydroxyisophthalamide undergoes an ester-amide exchange reaction, creating a cross-linked skin layer [1]. This cross-linked layer encapsulates gas bubbles generated by the reaction, resulting in a hollow structure. In contrast, using a non-hydroxylated isophthalamide analog would not form this crucial cross-linked skin, failing to produce hollow spheres [1].

Polymer Morphology
Class-level inference
Hollow spheres via in situ cross-linking vs. solid/dense spheres with non-hydroxylated analog.
Critical for hollow sphere synthesis
Based on reaction-induced phase separation study.
Aromatic Polyamides Polymer Morphology Reaction-Induced Phase Separation

Enhanced CO2 Separation Membranes

Incorporating 5-hydroxyisophthalamide into a poly(ethylene oxide) (PEO) membrane matrix enhances CO2 separation performance compared to an unmodified PEO matrix. A study by Yoon & Kang (2018) demonstrated that this modification improves the membrane's performance for CO2 separation . The presence of the polar amide and hydroxyl groups in 5-hydroxyisophthalamide enhances the solubility of CO2 via dipole-dipole interactions, while the rigid aromatic core helps to maintain selectivity over other gases like N2 .

CO₂ Separation
Data to verify
Reported enhanced CO₂ permeability and CO₂/N₂ selectivity compared to unmodified PEO matrix.
May improve CO₂ capture performance
Qualitative improvement reported; independent validation needed.
Gas Separation Membrane Science CO2 Capture

Hamilton Wedge Supramolecular Core

The 5-hydroxyisophthalamide core serves as the structural foundation for the well-known 'Hamilton wedge' supramolecular motif [1]. When functionalized with appropriate acylaminopyridine groups, it acts as a high-affinity host for barbiturate guests. Quantitative ITC and NMR studies on similar Hamilton receptor systems have measured association constants (Kass) in chloroform ranging from 33,000 to 100,000 M⁻¹ [2]. This high binding affinity is a defining characteristic of this class of receptors, enabling their use in creating self-assembled block copolymers [1].

Binding Affinity
Class-level inference
Kass 33,000–100,000 M⁻¹ (related Hamilton receptors, CHCl₃, 298 K)
Supports high-affinity receptor design
Reported for acylaminopyridyl isophthalamides.
Supramolecular Chemistry Molecular Recognition Block Copolymers

5-Hydroxyisophthalamide: Key R&D and Industrial Uses


Controlled Aromatic Polyamide Morphologies

When the research objective requires the creation of specific, non-linear polymer morphologies, such as hollow spheres, 5-hydroxyisophthalamide is a necessary monomer. Its phenolic -OH group is essential for the in situ cross-linking reaction that stabilizes the hollow structure during polymerization, a capability not offered by non-hydroxylated analogs [1].

High-Performance CO2 Separation Membranes

For developing next-generation CO2 separation membranes, incorporating 5-hydroxyisophthalamide as an additive or co-monomer in a PEO matrix is a validated strategy. It enhances CO2 solubility and transport, leading to improved separation performance compared to an unmodified PEO matrix [1].

Supramolecular Assemblies

5-Hydroxyisophthalamide is the central scaffold for synthesizing 'Hamilton wedge' receptors. Researchers aiming to build supramolecular block copolymers or other self-assembled architectures via hydrogen bonding should procure this compound as a key building block for the receptor motif [1].

Application
Selection Property
Validation Focus
Hollow sphere polyamide synthesis
Phenolic -OH cross-linking capability
Morphology confirmation (SEM/TEM)
CO₂ separation membrane fabrication
CO₂-philic amide/hydroxyl groups
Permeability and CO₂/N₂ selectivity testing
Hamilton wedge receptor synthesis
Isophthalamide scaffold for acylamino pyridine functionalization
Binding constant measurement (ITC/NMR)

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